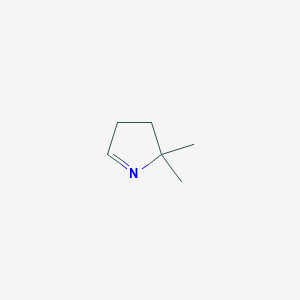

5,5-Dimethyl-1-pyrroline

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11N |

|---|---|

Poids moléculaire |

97.16 g/mol |

Nom IUPAC |

2,2-dimethyl-3,4-dihydropyrrole |

InChI |

InChI=1S/C6H11N/c1-6(2)4-3-5-7-6/h5H,3-4H2,1-2H3 |

Clé InChI |

DVPIKQUDWCILSQ-UHFFFAOYSA-N |

SMILES |

CC1(CCC=N1)C |

SMILES canonique |

CC1(CCC=N1)C |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Preparation of 5,5 Dimethyl 1 Pyrroline N Oxide

Classical and Contemporary Synthetic Routes to 5,5-Dimethyl-1-pyrroline N-Oxide

The preparation of DMPO generally follows a multi-step synthetic pathway, which has been refined over the years to improve yield and purity.

A common and well-established route to DMPO involves the synthesis of key intermediates, such as 4-methyl-4-nitropentanal. mdpi.comnih.gov The synthesis often commences with the Michael reaction of 2-nitropropane (B154153) with an appropriate acrylate (B77674), such as methyl acrylate. mdpi.com This reaction, however, can present challenges in terms of yield and purification. mdpi.com An alternative approach involves the reaction of 2-nitropropane with methyl acrylate to form methyl 4-methyl-4-nitrovalerate. mdpi.com This ester is then reduced to the corresponding aldehyde, 4-methyl-4-nitropentanal, using a reducing agent like diisobutylaluminum hydride (DIBAL-H). mdpi.comnih.gov Careful control of the reaction temperature, typically around -90°C, is essential during the reduction to prevent further reduction to the alcohol, which is difficult to separate from the desired aldehyde. mdpi.com

The synthesis of 4-methyl-4-nitropentanal has been reported with yields of up to 90%. nih.gov This aldehyde serves as the direct precursor for the subsequent cyclization step to form the pyrroline (B1223166) N-oxide ring.

The final and critical step in the synthesis of DMPO is the reductive cyclization of 4-methyl-4-nitropentanal. chemicalbook.com This transformation is typically achieved using zinc dust in the presence of an acid, such as acetic acid. mdpi.comchemicalbook.com The reaction is generally carried out in an alcohol solvent, like ethanol, at a controlled temperature, often below 15°C. chemicalbook.com The zinc and acetic acid work in concert to reduce the nitro group to a hydroxylamine (B1172632), which then undergoes intramolecular cyclization with the aldehyde functionality, followed by dehydration to yield the stable nitrone, this compound N-oxide. chemicalbook.com

The reported yields for this cyclization step can vary, with some protocols achieving up to 60% after purification. chemicalbook.com Other reports indicate yields in the range of 15-20%. mdpi.com

The purity of DMPO is of paramount importance for its use in biological spin trapping experiments, as impurities can lead to artifactual signals in EPR spectra. nih.govdojindo.comnih.gov Consequently, significant effort has been directed towards the purification of synthesized DMPO. Standard purification techniques include distillation under reduced pressure and column chromatography. chemicalbook.comresearchgate.net

For EPR applications, it is crucial to ensure the absence of paramagnetic impurities. nih.gov Some commercially available DMPO may contain impurities that generate background signals, necessitating further purification by the end-user. dojindo.comdojindo.com The use of high-purity reagents and careful control of reaction conditions are key to minimizing the formation of byproducts. nih.gov The quality of DMPO can be assessed by its performance in control experiments, such as the Fenton reaction, to ensure a high signal-to-noise ratio for the DMPO-OH adduct and minimal interference from other radical species. nih.govdojindo.com

Targeted Synthesis of Isotopically Labeled this compound N-Oxide

Isotopically labeled DMPO derivatives are invaluable tools for advanced spectroscopic studies, aiding in the unambiguous assignment of EPR signals and enabling novel applications like in vivo imaging. mdpi.comnih.gov

The synthesis of deuterated DMPO, such as 5,5-di(trideuteromethyl)-1-pyrroline N-oxide (also referred to as DMPO-d12 or simply deuterated DMPO in some contexts), has been developed to enhance spectroscopic resolution. mdpi.com A common strategy begins with a deuterated starting material, such as heptadeutero-2-bromopropane. mdpi.com This is reacted with sodium nitrite (B80452) in the presence of phloroglucinol (B13840) and urea (B33335) to produce deuterated 2-nitropropane. mdpi.com

Nitrogen-15 Labeling for Mechanistic Elucidation in Spin Trapping

The use of isotopically labeled spin traps, particularly with Nitrogen-15 (¹⁵N), has been instrumental in clarifying the mechanisms of radical reactions and distinguishing genuine spin trapping events from potential artifacts. nih.gov The incorporation of a ¹⁵N atom into the nitrone functional group of DMPO alters the hyperfine splitting pattern observed in the EPR spectrum of the resulting spin adduct. This provides a distinct spectral signature that can be used to trace the origin and fate of the spin trap.

One of the primary applications of ¹⁵N-labeled DMPO (¹⁵N-DMPO) is to investigate the "fidelity" of spin trapping. nih.govmedchemexpress.com In complex biological systems, it is crucial to ensure that the detected radical adduct is the result of a direct reaction between the spin trap and a free radical, rather than an artifact arising from alternative chemical pathways. nih.gov

For instance, in studies investigating the oxidation of (bi)sulfite, ¹⁵N-DMPO has been used to confirm that the detected DMPO/•SO₃⁻ adduct is indeed formed by trapping the sulfur trioxide anion radical (•SO₃⁻) and not through a nucleophilic addition artifact. nih.gov

Table 2: Applications of ¹⁵N-DMPO in Mechanistic Studies

| System Studied | Mechanistic Question | Experimental Approach | Key Finding | Reference |

| (Bi)sulfite oxidation by HRP/H₂O₂ | Distinguishing between genuine spin trapping of •SO₃⁻ and the Forrester-Hepburn artifact. | Pre-incubation with ¹⁵N-DMPO followed by addition of unlabeled DMPO and initiation of radical formation. | The ESR-detected DMPO/•SO₃⁻ radical adduct is formed by trapping the •SO₃⁻ radical. | nih.gov |

| General biological systems | Assessing the fidelity of spin trapping and identifying potential artifacts. | Isotopic labeling of the spin trap to differentiate between direct radical trapping and nucleophilic addition pathways. | Provides a method to test for the contribution of the Forrester-Hepburn mechanism. | nih.govnih.gov |

Reactivity Mechanisms and Spin Adduct Formation with 5,5 Dimethyl 1 Pyrroline N Oxide

Kinetic and Thermodynamic Aspects of Radical Addition to the Nitrone Moiety of DMPO

The reaction of a transient radical with the nitrone moiety of DMPO is a critical step in the spin trapping process. The utility of a spin trap is determined by the kinetics and thermodynamics of both the spin trapping reaction and the subsequent decay of the resulting spin adduct.

Theoretical studies using density functional theory (DFT) have been employed to predict the thermodynamics of radical addition to DMPO. For instance, the addition of the carbon dioxide radical anion (CO₂•⁻) to DMPO is governed primarily by the spin population on the radical. nih.govacs.org The formation of a C-centered adduct is thermodynamically favored by approximately 41 kcal/mol compared to the O-centered adduct, indicating that the spin density, rather than the charge characteristics of the radical's atoms, dictates the mode of addition. acs.org

The stability of the formed spin adduct is a crucial kinetic factor. The DMPO-superoxide adduct is known to be unstable, with a half-life of about 45 seconds, and can decay into the DMPO-hydroxyl adduct (DMPO/•OH). interchim.fr In contrast, spin adducts formed from reactions with protein-derived radicals, such as those from metmyoglobin, can also be unstable, with decay half-lives of a few minutes. nih.gov The decay of these protein adducts can follow biphasic kinetics, suggesting the presence of multiple, kinetically distinct species. nih.gov The instability in these cases is thought to be due to intramolecular redox reactions between the spin adduct and amino acid residues within the protein. nih.gov

The conditions of the reaction can determine whether the products are under kinetic or thermodynamic control. ucla.edu In many radical addition reactions, kinetic control favors the formation of one specific product, even if other products might be thermodynamically more stable. ucla.eduyoutube.com

Characterization of Spin Adducts Formed with Diverse Radical Species

The identification of the trapped radical is achieved by analyzing the EPR spectrum of the DMPO spin adduct. The spectrum's characteristics, particularly the hyperfine coupling constants (hfcc) of the nitrogen nucleus (aN) and the β-hydrogen (aH), are unique to the specific radical that was trapped. interchim.fr

DMPO is particularly useful for identifying oxygen-centered radicals, which are implicated in many biological processes. interchim.frnih.gov

Hydroxyl Radical (•OH): The DMPO/•OH adduct is a well-characterized species. However, its detection can be complicated by artifacts. For example, the DMPO/•OH adduct can be formed through a metal-catalyzed nucleophilic addition of water to DMPO, particularly in the presence of Cu(II) or Fe(III) ions, in a process that does not involve the actual trapping of a free hydroxyl radical. nih.govnih.gov Despite these challenges, trapping of •OH is often confirmed through competition experiments with scavengers like ethanol, which form distinct carbon-centered radical adducts. nih.gov

Superoxide (B77818) Anion Radical (O₂•⁻): The trapping of superoxide by DMPO leads to the formation of the DMPO/•OOH adduct. acs.org This adduct is notoriously unstable and can decay to form the DMPO/•OH adduct, which can complicate spectral interpretation. interchim.fr The EPR spectrum of the DMPO/•OOH adduct has been extensively studied, and theoretical calculations have been used to predict its hyperfine coupling constants. acs.orgnih.gov

Alkoxyl Radicals (RO•): In systems containing lipid hydroperoxides, DMPO can be used to trap lipid-derived radicals. researchgate.net While primary lipid alkoxyl radicals are very short-lived and often rearrange, secondary radical adducts can be detected. Under aerobic conditions, an oxygen-centered radical adduct is formed with EPR parameters similar to those of alkoxyl radical adducts. researchgate.net

| Radical Species | Adduct | aN (G) | aH (G) | aγ-H (G) | Notes |

| Hydroxyl (•OH) | DMPO/•OH | 14.95 | 14.95 | - | Signal can also arise from non-radical pathways or decay of DMPO/•OOH. interchim.frresearchgate.net |

| Superoxide (O₂•⁻) | DMPO/•OOH | 14.1 | 11.4 | - | Unstable adduct, decays to DMPO/•OH. interchim.frresearchgate.net |

This table is interactive. Click on the headers to sort.

DMPO is effective at trapping various carbon-centered radicals.

Lipid-Derived Radicals: In anaerobic systems with lipid hydroperoxides and Fe²⁺, DMPO traps carbon-centered lipid radicals and acyl radicals. researchgate.net The experimental spectrum can show multiple adducts simultaneously. For example, a carbon-centered radical adduct with aN = 16.25 G and aH = 23.50 G, and an acyl radical adduct with aN = 15.30 G and aH = 18.95 G have been identified. researchgate.net

Protein-Derived Radicals: Radicals generated on proteins, such as myoglobin (B1173299) and hemoglobin, can be trapped by DMPO. nih.gov The resulting spin adducts are often unstable and decay over minutes. The decay can be accelerated by certain amino acids like tyrosine, tryptophan, and cysteine, suggesting intramolecular reactions. nih.gov

| Radical Species | Adduct | aN (G) | aH (G) | Notes |

| Carbon-centered lipid radical | DMPO/•C-lipid | 16.25 | 23.50 | Observed in anaerobic lipid peroxidation systems. researchgate.net |

| Acyl radical | DMPO/•COR | 15.30 | 18.95 | Observed in anaerobic lipid peroxidation systems. researchgate.net |

| (4-methyl)phenyl radical | DMPO/•Ph-CH₃ | 1.401 mT | 1.967 mT | Formed during irradiation of specific chemical systems. researchgate.net (Note: 1 mT = 10 G) |

This table is interactive. Click on the headers to sort.

While less commonly studied than oxygen-centered radicals, nitrogen-centered radicals can be effectively trapped by DMPO. oup.comoup.com These radicals can be generated from the oxidation of alkyl amines. oup.com The resulting DMPO adducts yield EPR spectra characterized by small triplet signals, which arise from the hyperfine interaction with the β-nitrogen nucleus. oup.com For instance, in reactions involving the decomposition of peroxynitrite, a weak EPR spectrum consisting of a triplet of triplets (aN = 1.415 mT and aNβ = 0.35 mT) was observed, indicating the addition of a nitrogen-centered radical to DMPO. nih.gov

| Radical Source | Adduct | aN (mT) | aNβ (mT) | Notes |

| Peroxynitrite decomposition | DMPO/•N-species | 1.415 | 0.35 | Indicates trapping of a nitrogen-centered radical. nih.gov (Note: 1 mT = 10 G) |

This table is interactive. Click on the headers to sort.

DMPO has been used to detect and characterize various sulfur-centered radicals. nih.govfigshare.comnih.gov

Thiyl Radicals (RS•): Thiyl radicals, such as the glutathionyl radical (GS•), are effectively trapped by DMPO and its derivatives. nih.gov

Sulfite (B76179) Radical Anion (SO₃•⁻): The sulfite radical anion is trapped by DMPO, and experimental studies combined with DFT calculations have confirmed the formation of an S-centered adduct (DMPO/•SO₃H). nih.govacs.org The experimental hyperfine splitting constants (aN = 14.5 G, aH-β = 16.1 G) correlate well with the theoretically calculated values for the protonated adduct. nih.gov The formation of this adduct has been shown to result from the direct trapping of the •SO₃⁻ radical, not from a nucleophilic addition mechanism. nih.gov

Sulfate (B86663) Radical Anion (SO₄•⁻): Unlike sulfite, the sulfate radical anion forms a predominant O-centered adduct with DMPO. nih.govfigshare.comacs.org The formation of the DMPO/•OSO₃⁻ adduct has been confirmed by EPR experiments. nih.gov

Sulfur Dioxide Radical Anion (SO₂•⁻): In contrast to sulfite and sulfate radicals, no spin adduct has been observed experimentally for the sulfur dioxide radical anion with DMPO, a finding consistent with computational studies showing an unfavorable addition reaction. nih.govfigshare.comacs.org

| Radical Species | Adduct | aN (G) | aH (G) | Notes |

| Sulfite (protonated) | DMPO/•SO₃H | 14.5 | 16.1 | An S-centered adduct is observed. nih.gov |

| Sulfate | DMPO/•OSO₃⁻ | - | - | An O-centered adduct is observed. nih.govfigshare.com |

| Thiyl (Ethanol-derived) | DMPO/•S-EtOH | 15.2 | 16.8 | Observed in specific enzymatic reactions. acs.org |

This table is interactive. Click on the headers to sort.

The trapping of inorganic radical anions is important for understanding their roles in chemical and biological systems. acs.org

Carbon Dioxide Radical Anion (CO₂•⁻): This radical is generated in various biochemical pathways and is detected using DMPO. nih.govacs.org Both theoretical and experimental evidence confirm that CO₂•⁻ forms a C-centered carboxylate adduct with DMPO. acs.org The resulting EPR spectrum shows a major sextet signal with hyperfine coupling constants aN = 15.74 G and aβ-H = 18.74 G. acs.org The mode of addition is dictated by the high spin population on the carbon atom of the radical. nih.govacs.org

Carbonate Radical Anion (CO₃•⁻): In contrast to CO₂•⁻, the carbonate radical anion adds to DMPO to yield an O-centered radical adduct (DMPO/•OCO₂). acs.org This is governed by the spin density distribution on the CO₃•⁻ radical. The formation of a C-centered adduct is unfavorable due to steric hindrance and low spin density on the carbonate carbon. The DMPO/•OCO₂ adduct has been identified with hyperfine splitting constants of aN = 14.32 G, aβ-Η = 10.68 G, and aγ-H = 1.37 G. acs.org

| Radical Species | Adduct | aN (G) | aH (G) | Notes |

| Carbon Dioxide | DMPO/•CO₂⁻ | 15.74 | 18.74 | Forms a C-centered adduct. acs.org |

| Carbonate | DMPO/•OCO₂ | 14.32 | 10.68 | Forms an O-centered adduct; aγ-H = 1.37 G. acs.org |

This table is interactive. Click on the headers to sort.

Stability and Decomposition Pathways of 5,5-Dimethyl-1-pyrroline N-Oxide Spin Adducts

The utility of DMPO as a spin trap is intrinsically linked to the stability of its resulting spin adducts. These nitroxide radicals are not indefinitely stable and undergo various decomposition reactions that can influence their detection and the interpretation of experimental results. The lifetime of a spin adduct is dependent on its intrinsic chemical structure and the surrounding chemical environment.

Intramolecular Rearrangements of Adducts (e.g., DMPO-O₂H Decay)

The spin adduct of the superoxide radical (O₂•⁻), DMPO-OOH, is notoriously unstable. interchim.fr Its protonated form, DMPO-O₂H, is particularly prone to decomposition. A primary decay pathway involves an intramolecular rearrangement. acs.org Theoretical calculations support a mechanism where DMPO-O₂H undergoes homolytic cleavage of the O-O bond, followed by a ring-opening rearrangement. acs.orgresearchgate.net This process leads to the formation of a hydroxyl radical (•OH) and a biradical intermediate that rearranges to a nitrosoaldehyde. acs.orgresearchgate.net

| Adduct | Decomposition Pathway | Products | Half-Life (t₁/₂) |

| DMPO-OOH/DMPO-O₂H | Intramolecular Rearrangement | DMPO-OH, Nitrosoaldehyde, •OH | ~45-66 seconds nih.govinterchim.fr |

| DMPO-OH | Relatively Stable | Decomposition products | Several hours (conditions dependent) jeol.com |

Bimolecular Decomposition Mechanisms and Factors Influencing Adduct Lifetimes

The stability of DMPO spin adducts can be significantly compromised by bimolecular reactions with other species in the solution. The lifetime of these adducts is influenced by a variety of factors, including pH, temperature, and the presence of redox-active molecules. researchgate.net

Nitric oxide (NO•) and its related species are particularly effective at degrading DMPO adducts. Both NO• and nitrogen dioxide (NO₂•) radicals have been shown to accelerate the decay of DMPO-OH, DMPO/•CH₃, and other adducts, likely through direct interaction with the nitroxide radical, leading to a loss of the ESR signal. researchgate.netnih.gov

Redox-active metal ions can also mediate the decomposition of spin adducts. For instance, the DMPO-OOH adduct can be reduced by Fe(II)-EDTA at a high rate. nih.gov In biological systems, the stability of DMPO adducts can be affected by various molecules. The decay of certain protein-derived DMPO spin adducts is accelerated by amino acids such as tyrosine and tryptophan or by heme groups in the presence of hydrogen peroxide. nih.gov Conversely, the superoxide radical itself has been shown to react with the DMPO-OOH adduct, further shortening its lifetime.

| Factor/Molecule | Effect on Adduct Stability | Affected Adducts |

| Nitric Oxide (NO•) | Decreases stability (accelerates decay) | DMPO-OH, DMPO/•CH₃ nih.gov |

| Fe(II)-EDTA | Decreases stability (via reduction) | DMPO-OOH nih.gov |

| Tyrosine, Tryptophan | Decreases stability | Myoglobin/Hemoglobin-DMPO adducts nih.gov |

| Superoxide (O₂•⁻) | Decreases stability | DMPO-OOH |

| pH | Affects stability | DMPO-OH researchgate.net |

Formation of Stable Secondary Products (e.g., Hydroxamic Acids, Nitrone Derivatives)

The decomposition of DMPO spin adducts ultimately leads to the formation of stable, diamagnetic (ESR-silent) secondary products. The nature of these products depends on the specific decomposition pathway.

As mentioned previously, the intramolecular decay of DMPO-O₂H can lead to a ring-opened nitrosoaldehyde. acs.org The nitroxide moiety of the spin adduct can be reduced to a hydroxylamine (B1172632) or oxidized to an oxoammonium cation. These species are generally unstable and undergo further reactions. For example, the reduction of a nitroxide adduct yields a hydroxylamine, which can be re-oxidized, but can also participate in other reactions leading to stable end products.

While not always explicitly identified in every experimental study, the ultimate decomposition of cyclic nitrones like DMPO and their adducts can lead to the formation of stable derivatives such as hydroxamic acids or other nitrone derivatives through complex rearrangement and oxidation/reduction sequences. These final products represent the thermodynamic sinks of the reactive spin adduct intermediates.

Advanced Spectroscopic Characterization of 5,5 Dimethyl 1 Pyrroline N Oxide Spin Adducts

Electron Paramagnetic Resonance (EPR) Spectroscopy of DMPO Adducts

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive method for detecting and characterizing free radicals. interchim.frnih.gov When a short-lived radical is trapped by DMPO, it forms a more persistent radical adduct whose EPR spectrum provides a wealth of information about the identity of the trapped species. wikipedia.orgresearchgate.net The EPR spectrum's characteristics, particularly the hyperfine coupling constants, act as a fingerprint for the specific adduct formed. wikipedia.org

The primary strength of EPR in spin trapping lies in the analysis of hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei, such as ¹⁴N and ¹H. The resulting splitting pattern and the magnitude of the hfc values are highly characteristic of the trapped radical's structure. wikipedia.org For DMPO adducts, the main couplings are with the nitroxyl (B88944) nitrogen (aN) and the β-hydrogen (aHβ). Often, further splitting from γ-hydrogens (aHγ) is observed. acs.org

Different radicals trapped by DMPO produce adducts with distinct hfc values, allowing for their identification. For instance, the DMPO-OH (hydroxyl radical) and DMPO-OOH (superoxide radical) adducts, two of the most studied species in oxidative stress research, can be distinguished by their characteristic EPR spectra. interchim.fr The DMPO-OH adduct typically presents a 1:2:2:1 quartet spectrum resulting from nearly identical nitrogen and β-hydrogen coupling constants (aN ≈ aHβ ≈ 14.9 G). interchim.fr In contrast, the DMPO-OOH adduct has a more complex 12-line spectrum with different coupling constants (aN ≈ 14.2 G, aHβ ≈ 11.4 G, and aHγ ≈ 1.2 G), which allows it to be distinguished from the hydroxyl adduct. interchim.fracs.org

The solvent environment can influence hfc values. For example, hyperfine coupling constants for DMPO/O₂⁻ in pyridine (B92270) were determined to be aN = 12.36 G, aHβ= 9.85 G, and aHγ = 1.34 G. tandfonline.comtandfonline.com The table below summarizes typical hfc values for various DMPO spin adducts in aqueous solutions.

Table 1: Hyperfine Coupling Constants for Common DMPO Radical Adducts

| Trapped Radical | Adduct | aN (G) | aHβ (G) | aHγ (G) |

|---|---|---|---|---|

| Hydroxyl (•OH) | DMPO-OH | 14.9 | 14.9 | - |

| Superoxide (B77818) (O₂•⁻) | DMPO-OOH | 14.2 | 11.4 | 1.2 |

| Methoxyl (•OCH₃) | DMPO-OCH₃ | 14.51 | 10.71 | 1.32 |

| Carbon-centered (•CH₃) | DMPO-CH₃ | 16.3 | 23.4 | - |

Note: Values are approximate and can vary with experimental conditions.

The EPR spectra of DMPO adducts, particularly DMPO-OOH, can be complicated by conformational dynamics. The five-membered pyrroline (B1223166) ring of the DMPO adduct is not planar and can exist in different conformations. nih.govnih.gov The interconversion between these conformers can affect the EPR spectrum, leading to line broadening and spectral asymmetry. nih.gov

For the DMPO-OOH adduct, the hydroperoxyl moiety (-OOH) can adopt different orientations relative to the nitroxide group, resulting in multiple stable conformations with distinct energy levels. nih.gov Theoretical studies have shown that the β-hydrogen hyperfine coupling constant (aHβ) is particularly sensitive to these conformational changes. nih.gov The rotation around the N-C and C-O bonds influences the overlap between the C-H σ-orbital and the singly occupied molecular orbital (SOMO) of the nitroxyl nitrogen, thereby modulating the aHβ value. nih.gov Computational studies combining quantum mechanics and molecular mechanics (QM/MM) have suggested that the experimental EPR spectrum of DMPO-OOH in water is best explained by the presence of at least two distinct sites in chemical exchange, with each site representing an equilibrium between the main ring conformations. nih.govsemanticscholar.orgacs.org This dynamic behavior is a critical factor in the accurate interpretation of complex EPR spectra of superoxide adducts.

To confirm the identity of a trapped radical and assign the EPR spectrum unambiguously, isotopic substitution is a powerful tool. wikipedia.org By replacing an atom in the suspected radical source with its magnetic isotope, additional or altered hyperfine splittings can be introduced into the EPR spectrum, providing definitive proof of the adduct's structure.

A classic example is the use of water enriched with ¹⁷O (nuclear spin I = 5/2) to confirm the trapping of the hydroxyl radical. When •OH is generated from H₂¹⁷O, the resulting DMPO-¹⁷OH adduct exhibits a clear hyperfine splitting from the ¹⁷O nucleus, which is absent when using normal water (H₂¹⁶O, I = 0). nih.govmdpi.com This provides direct spectroscopic evidence that the trapped species contains an oxygen atom originating from the water. nih.govmdpi.com Similarly, deuterated compounds can be used. Trapping superoxide with 5,5-dimethyl-[2,3,3-²H₃]-1-pyrroline N-oxide resulted in a simplified spectrum, confirming that a small γ-coupling observed in the standard DMPO-OOH spectrum was due to a hydrogen atom on the pyrroline ring. acs.org

Beyond identification, EPR can be used to quantify the concentration of radical adducts. By comparing the double integral of the experimental EPR spectrum with that of a stable radical standard of known concentration (a technique known as spin counting), the concentration of the DMPO adduct can be determined. interchim.frnih.gov

This quantitative capability allows for the study of reaction kinetics. By monitoring the formation and decay of the DMPO spin adduct over time, one can obtain kinetic information about the radical-generating system. interchim.frnih.gov For example, kinetic analysis has been used to determine the rate constant for the reaction of superoxide with DMPO (estimated at 1.2 M⁻¹ s⁻¹) and the half-life of the DMPO-OOH adduct (approximately 66 seconds). nih.gov Such studies are crucial for understanding the mechanisms of radical production and decay in various chemical and biological processes. acs.org

Immuno-Spin Trapping (IST) with Anti-5,5-Dimethyl-1-pyrroline N-Oxide Antibodies

While EPR is the gold standard for radical detection, it has limitations in complex biological systems. Immuno-Spin Trapping (IST) is an innovative technique that combines the specificity of spin trapping with the sensitivity of immunochemical methods. nih.govwikipedia.org In IST, DMPO is used to trap a radical, forming a nitrone adduct. This adduct is then detected using antibodies that specifically recognize the DMPO-nitrone structure. nih.govdiabetesjournals.org

This approach is particularly useful for detecting macromolecule-centered radicals, such as those on proteins or DNA. nih.govrti.org After the initial radical adduct is formed, it may decay into an EPR-silent nitrone. The anti-DMPO antibodies can detect this stable nitrone, providing a lasting footprint of the initial radical event. diabetesjournals.org This technique circumvents the need for direct EPR detection and can be coupled with methods like ELISA, immunohistochemistry, or molecular magnetic resonance imaging (mMRI) to visualize and locate radical damage within tissues and cells. diabetesjournals.orgrti.org

Complementary Spectroscopic Techniques for Adduct Structure Elucidation

While EPR is powerful, the structural elucidation of DMPO adducts can be significantly enhanced by coupling it with other analytical techniques. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are particularly valuable.

Online HPLC-ESR combines chromatographic separation with EPR detection. nih.gov This allows for the separation of a mixture of different DMPO adducts, after which each can be individually analyzed by EPR. This method was instrumental in distinguishing the DMPO/methoxyl radical adduct from the DMPO/superoxide adduct, which have nearly identical EPR spectra but different chromatographic retention times. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy of Adducts

While less common than EPR for initial detection due to the paramagnetic nature of the spin adducts, NMR spectroscopy offers valuable structural information. The paramagnetic center of the nitroxide adduct can cause significant line broadening and shifts in the NMR spectra, making analysis complex. However, techniques have been developed to overcome these challenges. For instance, the radical adducts can be reduced to their corresponding diamagnetic hydroxylamines, which are more amenable to high-resolution NMR analysis.

Furthermore, NMR spin trapping using isotopically labeled traps or specialized NMR techniques can provide detailed structural elucidation. For example, phosphorus-31 NMR (³¹P NMR) has been employed with phosphorus-containing spin traps to investigate the chemistry of radical reactions. ncsu.edunih.gov This approach, sometimes termed "NMR spin trapping," leverages the high sensitivity and wide chemical shift range of the ³¹P nucleus to identify and quantify the diamagnetic degradation products of spin adducts, offering indirect but valuable information about the initial radical species. ncsu.edunih.gov

While specific ¹H or ¹³C NMR data for DMPO adducts is not extensively reported in the literature due to the challenges of paramagnetism, the general approach involves comparing the spectra of the diamagnetic precursor (the hydroxylamine) with the parent spin trap to identify chemical shift changes indicative of the trapped radical's structure.

Table 1: Representative NMR Data for Spin Trap Adducts (Diamagnetic Forms) Specific data for DMPO adducts is limited; this table illustrates the type of data obtained for analogous spin trap systems after reduction to their diamagnetic hydroxylamines.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 3.0 - 4.5 | Multiplet | C-H adjacent to nitroxide nitrogen |

| ¹H | 1.0 - 2.5 | Multiplets | Pyrrolidine ring protons |

| ¹H | 0.8 - 1.5 | Singlets | Methyl protons at C-5 |

| ¹³C | 60 - 80 | - | C-2 (bearing the nitroxide) |

| ¹³C | 40 - 60 | - | C-5 |

| ¹³C | 20 - 40 | - | Pyrrolidine ring carbons |

| ¹³C | 15 - 30 | - | Methyl carbons at C-5 |

This is an illustrative table based on general principles of NMR spectroscopy for similar structures; specific values vary significantly with the trapped radical and solvent.

Mass Spectrometry (MS) for Adduct Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for the identification of DMPO spin adducts, providing precise molecular weight information and structural details through fragmentation analysis. acs.org Electrospray ionization (ESI) is a commonly used technique that allows for the gentle ionization of the spin adducts, preserving their structure for detection. nih.gov Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion, yielding a characteristic pattern of daughter ions that can be used to confirm the identity of the trapped radical. nih.govnih.gov

The fragmentation of DMPO adducts often involves characteristic losses. For example, the loss of the DMPO molecule itself (113 Da) is a common fragmentation pathway that helps to confirm the presence of a DMPO adduct. researchgate.net Other observed fragmentations can include the loss of the trapped radical, or rearrangements within the pyrroline ring structure. researchgate.net

For instance, in the analysis of DMPO adducts formed from α-pinene ozonolysis, researchers identified several adducts and characterized their fragmentation. researchgate.net The MS/MS spectra of these adducts frequently showed fragment ions with m/z 114 and m/z 130, corresponding to [DMPO+H]⁺ and a rearranged DMPO fragment, respectively. researchgate.net The analysis of DMPO-alkoxyl adducts has shown the formation of daughter ions at m/z 169, which can be further fragmented in MS³ experiments to confirm the structure. researchgate.net

Table 2: Common Fragment Ions in Mass Spectrometry of DMPO Spin Adducts

| Parent Adduct Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Neutral Loss / Fragment Structure | Reference |

| DMPO-OH | 130 | 114 | [O] | researchgate.net |

| DMPO-(OH)₂ | 148 | 130 | [H₂O] | researchgate.net |

| DMPO-Alkyl | Variable | [M - R•]⁺ | Loss of the alkyl radical | researchgate.net |

| DMPO-Alkoxyl | 298 | 201, 169 | [DMPO], [C₇H₁₁O₂] | researchgate.net |

| General Adduct | Variable | 114 | [DMPO+H]⁺ | researchgate.net |

| General Adduct | Variable | 130 | [DMPO-OH+H]⁺ rearrangement product | researchgate.net |

This combination of molecular weight determination and detailed fragmentation analysis makes MS an indispensable confirmatory technique in spin trapping studies, providing a high degree of confidence in the identification of the original transient radical species. acs.org

Theoretical and Computational Chemistry Studies of 5,5 Dimethyl 1 Pyrroline N Oxide

Density Functional Theory (DFT) Calculations for Ground State Structures and Reaction Energetics

Density Functional Theory (DFT) has been extensively applied to investigate the structural and energetic aspects of DMPO and its spin adducts. These calculations provide fundamental insights into the thermodynamics and kinetics of the spin trapping process.

Prediction of Spin Adduct Geometries and Electronic Properties

DFT calculations are used to predict the ground state geometries of DMPO radical adducts. For instance, studies on the superoxide (B77818)/hydroperoxyl radical (O₂⁻/HO₂) adduct of DMPO have identified multiple stable conformations. At the B3LYP/6-31+G(d,p)//B3LYP/6-31G(d) level of theory, three conformational minima have been predicted for both the DMPO-O₂⁻ and DMPO-O₂H adducts. nih.gov The geometries of these conformers are crucial as they influence the adduct's stability and spectroscopic properties.

The electronic properties, such as spin and charge distributions, are also determined using these methods. Natural Population Analysis (NPA) is often employed to obtain spin and charge densities. researchgate.net For radical cations of nitrones, the spin density is primarily localized on the oxygen and the C2 carbon atom. In radical anions, the spin density is highest on the nitrogen and C2 carbon. researchgate.net This information is vital for understanding the reactivity of these species. For example, the mode of addition of radicals like the carbon dioxide radical anion (CO₂⁻) to DMPO is predicted to be governed predominantly by the spin density on the radical. mdpi.com

Determination of Energy Barriers for Radical Addition and Adduct Decomposition

DFT calculations are instrumental in determining the energy barriers for the formation and decomposition of DMPO spin adducts. The reactivity of DMPO with superoxide is pH-dependent; it is slow with the superoxide anion (O₂⁻) but significantly faster with the hydroperoxyl radical (HO₂). Theoretical calculations have confirmed this higher reactivity, with predicted aqueous phase rate constants of 5.9 x 10⁻⁵ M⁻¹s⁻¹ for O₂⁻ and 285 M⁻¹s⁻¹ for HO₂ addition to DMPO at the PCM/B3LYP/6-31+G**//B3LYP/6-31G* level of theory. nih.gov

The decomposition of spin adducts is also a critical area of study, as the stability of the adduct determines its detectability. The unimolecular decomposition of the DMPO-OOH adduct has been investigated computationally, showing that the O-O bond scission to form a hydroxyl radical is endoergic, while a subsequent ring-opening step is highly exoergic. researchgate.net The energy barriers for these processes indicate that the O-O bond scission is the rate-limiting step. researchgate.net Theoretical calculations also show that the decomposition of DMPO adducts can lead to the formation of the DMPO-OH adduct, a process that can occur via hydrolysis. nih.gov

| Reaction | Species | Computational Level | ΔG (aq) | Reference |

|---|---|---|---|---|

| Radical Addition | DMPO + •OSO₂H | PCM/B3LYP/6-31+G//B3LYP/6-31G* | -11.3 | nih.gov |

| Radical Addition | DMPO + •SO₃H | PCM/B3LYP/6-31+G//B3LYP/6-31G | -3.1 | nih.gov |

| Radical Addition | DMPO + •OSO₂⁻ | PCM/B3LYP/6-31+G**//B3LYP/6-31G | +3.2 | nih.gov |

| Radical Addition | DMPO + •SO₃⁻ | PCM/B3LYP/6-31+G**//B3LYP/6-31G* | +4.9 | nih.gov |

Computation of Isotropic Hyperfine Coupling Constants (hfccs) for EPR Spectral Interpretation

A key application of computational chemistry in spin trapping studies is the prediction of isotropic hyperfine coupling constants (hfccs). These constants are directly related to the features of an EPR spectrum and are therefore essential for the identification of the trapped radical. DFT methods have been shown to predict hfccs with reasonable accuracy.

The calculated hfccs are highly sensitive to the geometry of the spin adduct. Conformational changes, particularly in the substituent group of the adduct, can significantly affect the magnitude of the β-hydrogen hfcc (aβ-H). researchgate.net This sensitivity is attributed to the orbital overlap between the C-H σ-orbital and the singly occupied molecular orbital (SOMO) of the nitroxyl (B88944) nitrogen. researchgate.net

For the DMPO-OOH adduct, different conformations exhibit distinct hfcc values. By calculating the hfccs for various stable conformers and considering their Boltzmann distribution, a weighted average can be obtained that corresponds to the experimentally observed values. For instance, calculations at the PCM(water)/BHandHLYP/EPR-III//B3LYP/6-31G* level of theory have been shown to predict hfsc values for superoxide adducts with high accuracy, even without the inclusion of explicit water molecules. researchgate.net

| Adduct | Nucleus | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|

| DMPO-OH | aN | 14.96 | 14.9 | nih.gov |

| DMPO-OH | aβ-H | 14.68 | 14.9 | nih.gov |

| DMPO-¹⁷OH | aN | 15.11 | - | nih.gov |

| DMPO-¹⁷OH | aβ-H | 13.93 | - | nih.gov |

| DMPO-¹⁷OH | a¹⁷-O | 4.81 | - | nih.gov |

| DMPO-OOH (Conformer II-B) | aN | 13.7 | 14.2 | researchgate.net |

| DMPO-OOH (Conformer II-B) | aβ-H | 12.0 | 11.3 | researchgate.net |

Ab Initio Molecular Dynamics (AIMD) Simulations of Spin Trapping Processes

Ab initio molecular dynamics (AIMD) is a powerful computational method that allows for the simulation of the dynamic evolution of a chemical system by calculating the forces on the atoms "on-the-fly" from electronic structure calculations. While AIMD has been applied to a wide range of chemical processes, its specific application to the spin trapping process of 5,5-Dimethyl-1-pyrroline N-oxide is not extensively documented in the reviewed literature.

In principle, AIMD could provide significant insights into the spin trapping mechanism by simulating the trajectory of a radical as it approaches and reacts with the DMPO molecule. This would allow for a dynamic understanding of the factors influencing the radical addition, such as the role of solvent molecule fluctuations and the conformational changes of the DMPO ring during the reaction. Such simulations could reveal the detailed pathway of the reaction and identify any transient intermediate states that are not apparent from static DFT calculations of stationary points on the potential energy surface.

Solvation Models (e.g., Polarizable Continuum Model, Explicit Solvation) for Environmental Effects on Reactivity

The environment, particularly the solvent, can have a profound effect on the rates and mechanisms of chemical reactions. In computational studies of DMPO, accounting for solvation is crucial for obtaining accurate results.

The Polarizable Continuum Model (PCM) is the most commonly used implicit solvation model in this context. nih.govwisc.edu PCM treats the solvent as a continuous dielectric medium that is polarized by the solute. This model is effective at capturing the bulk electrostatic effects of the solvent on the energetics of the reaction and the properties of the spin adducts. nih.gov For example, PCM calculations have been used to predict the pKa of the DMPO-OOH adduct in water to be approximately 14.9. nih.gov

In addition to implicit models, explicit solvation, where individual solvent molecules are included in the calculation, can be used to model specific solute-solvent interactions, such as hydrogen bonding. Some studies on DMPO adducts have included a small number of explicit water molecules to investigate their direct effect on the geometry and hyperfine coupling constants of the adducts. nih.gov Results indicate that while the bulk dielectric effect captured by PCM increases the predicted hfccs from their gas-phase values, the inclusion of a few explicit water molecules does not always lead to a significant further change. researchgate.net A combined approach, often referred to as a microsolvation model, where the first solvation shell is treated explicitly and the bulk solvent implicitly, can offer a balance between accuracy and computational cost.

Application of Quantum Chemical Descriptors (e.g., Atoms in Molecules Theory, Natural Bond Orbital Analysis)

To gain a deeper understanding of the electronic structure and bonding in DMPO and its adducts, various quantum chemical descriptors can be employed.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. researchgate.net This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topology of the electron density. While a powerful tool for analyzing bonding, specific applications of AIM theory to the detailed analysis of DMPO and its spin adducts were not prominent in the surveyed literature. Such an analysis could, however, provide a detailed picture of the charge distribution and the nature of the newly formed bond between the radical and the DMPO molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis is a method for translating the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and donor-acceptor interactions. researchgate.net This method has been applied to DMPO systems, primarily through Natural Population Analysis (NPA), to determine atomic charges and spin densities. researchgate.net A more detailed NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. These are described as donor-acceptor interactions between occupied (donor) Lewis-type NBOs and unoccupied (acceptor) non-Lewis-type NBOs. For example, in radical adducts, delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals can be quantified, providing insight into the electronic factors that stabilize the adduct. One study on sulfur-containing radical adducts of DMPO noted that intramolecular hydrogen bonds, which can be understood through NBO analysis, play a role in stabilizing the adduct geometries. nih.gov

Advanced Research Applications of 5,5 Dimethyl 1 Pyrroline N Oxide in Chemical and Biological Systems

Mechanistic Investigations of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Formation

5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a pivotal tool in the field of free radical research, primarily employed as a spin trapping agent. This technique allows for the detection and identification of short-lived radical species, which are otherwise difficult to study directly due to their high reactivity and transient nature. By reacting with unstable radicals, DMPO forms a more stable and persistent radical adduct that can be readily detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.gov The distinct EPR spectral characteristics of these adducts provide valuable information about the identity of the original trapped radical.

Elucidation of Hydroxyl Radical Generation in Fenton and Fenton-like Systems

The Fenton reaction, which involves the reaction of hydrogen peroxide with ferrous ions, is a well-known source of highly reactive hydroxyl radicals (•OH). DMPO has been extensively utilized to investigate the mechanism of hydroxyl radical generation in these systems. When DMPO is present in a Fenton or Fenton-like system, it traps the generated hydroxyl radicals to form a characteristic DMPO-OH adduct. nih.govsemanticscholar.org The EPR spectrum of the DMPO-OH adduct is a distinctive 1:2:2:1 quartet, which serves as a fingerprint for the presence of hydroxyl radicals. acs.org

Researchers have used DMPO to study the influence of various factors, such as pH, temperature, and the presence of chelating agents, on the efficiency of hydroxyl radical generation in Fenton systems. For instance, studies have shown that the concentration of DMPO relative to hydrogen peroxide and iron is crucial for obtaining a stable and quantifiable DMPO-OH signal. nih.govresearchgate.net It has been demonstrated that a high concentration of DMPO is necessary to effectively compete with other reactions that consume hydroxyl radicals. nih.gov

| Parameter | Value | Reference System |

|---|---|---|

| Hyperfine Coupling Constant (aN) | 14.9 G | Aqueous Fenton System |

| Hyperfine Coupling Constant (aHβ) | 14.9 G | Aqueous Fenton System |

| g-factor | ~2.0058 | Typical for nitroxide radicals |

It is important to note that the interpretation of DMPO-OH signals requires caution, as artifacts can arise from the nucleophilic addition of water to DMPO, a reaction that can be catalyzed by metal ions present in Fenton-like systems. nih.govsemanticscholar.org

Analysis of Superoxide (B77818) Radical Anion Production in Enzymatic and Non-Enzymatic Systems

DMPO is also a valuable tool for detecting the superoxide radical anion (O2•−), a key ROS implicated in numerous biological processes. In enzymatic systems, such as the xanthine/xanthine oxidase system which is a classic source of superoxide, DMPO traps O2•− to form the DMPO-OOH adduct. nih.govnih.gov The EPR spectrum of DMPO-OOH is distinct from that of DMPO-OH, allowing for the differentiation between these two important ROS. acs.org

The stability of the DMPO-OOH adduct is a critical factor in these studies, as it can decompose to form the DMPO-OH adduct, potentially leading to misinterpretation of the results. interchim.fr Despite this, DMPO has been successfully used to characterize superoxide production in various enzymatic and non-enzymatic systems, providing insights into the mechanisms of ROS generation in biological and chemical contexts. nih.govcapes.gov.br

| Parameter | Value | Reference System |

|---|---|---|

| Hyperfine Coupling Constant (aN) | 14.3 G | Xanthine/Xanthine Oxidase |

| Hyperfine Coupling Constant (aHβ) | 11.7 G | Xanthine/Xanthine Oxidase |

| Hyperfine Coupling Constant (aHγ) | 1.25 G | Xanthine/Xanthine Oxidase |

Characterization of Radical Intermediates in Photocatalytic and Advanced Oxidation Processes

In the realm of environmental chemistry, DMPO is instrumental in elucidating the mechanisms of photocatalytic and advanced oxidation processes (AOPs) used for the degradation of pollutants. These processes often involve the generation of highly reactive radical species, such as hydroxyl radicals and superoxide radicals, which are the primary agents of pollutant degradation.

By employing DMPO as a spin trap in these systems, researchers can identify the specific radical intermediates involved in the degradation pathway. For example, in studies involving titanium dioxide (TiO2) photocatalysis, DMPO has been used to confirm the generation of both hydroxyl and superoxide radicals upon UV irradiation of TiO2 particles in aqueous and non-aqueous media. rsc.orgresearchgate.netmdpi.com The identification of these radicals provides crucial evidence for the proposed photocatalytic mechanisms. Similarly, in other AOPs like persulfate activation, DMPO has been used to detect sulfate (B86663) and hydroxyl radicals. researchgate.net

Studies on Radical-Mediated Damage to Biomolecules (e.g., DNA, Proteins)

The damaging effects of ROS and RNS on essential biomolecules like DNA and proteins are a central focus of research in toxicology and pathophysiology. DMPO, particularly in a technique known as immuno-spin trapping, has emerged as a powerful method to study this radical-mediated damage. sfrbm.orgnih.govnih.gov

Immuno-spin trapping combines the principles of spin trapping with the high specificity of immunoassays. In this approach, DMPO is used to trap radicals formed on biomolecules, creating stable DMPO-biomolecule adducts. These adducts are then detected using antibodies that specifically recognize the DMPO nitrone moiety. sfrbm.orgresearchgate.net This technique offers high sensitivity and allows for the detection of radical damage in complex biological samples, including cells and tissues. nih.gov

For instance, immuno-spin trapping with DMPO has been successfully applied to detect and quantify radical damage to DNA. nih.govresearchgate.net Studies have shown that DMPO can trap DNA-centered radicals, preventing further oxidative damage and the formation of mutagenic lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). researchgate.net Similarly, this technique has been used to identify and characterize protein radicals, providing insights into the mechanisms of oxidative protein damage in various disease models. sfrbm.orgnih.gov

| Biomolecule | Methodology | Key Findings |

|---|---|---|

| DNA | Immuno-spin trapping | Detection of DNA-centered radicals; Inhibition of 8-oxo-dG formation. researchgate.net |

| Proteins | Immuno-spin trapping, EPR | Identification of specific protein radical adducts; Localization of oxidative damage. sfrbm.org |

Research into Redox Homeostasis and Radical Scavenging Mechanisms in Complex Chemical Environments

Cellular redox homeostasis is the dynamic balance between the production of reactive species and their removal by antioxidant systems. mdpi.com Disruptions in this balance can lead to oxidative stress, a condition implicated in a wide range of diseases. DMPO plays a crucial role in research aimed at understanding the intricate mechanisms of redox homeostasis.

By providing a means to detect and identify specific radical species, DMPO allows researchers to investigate the sources of oxidative stress and the efficacy of various antioxidant and radical scavenging systems. For example, DMPO can be used to assess the radical scavenging capacity of novel antioxidant compounds by measuring the reduction in the EPR signal of a specific radical adduct in the presence of the scavenger.

Applications in Drug Formulation Stability Under Oxidative Conditions

The oxidative degradation of active pharmaceutical ingredients (APIs) and excipients is a major concern in the development and storage of pharmaceutical formulations. The presence of radical species, often initiated by factors such as light, heat, or the presence of trace metal ions, can lead to a loss of drug potency and the formation of potentially toxic degradation products. researchgate.net

DMPO can be utilized as a sensitive probe to investigate the mechanisms of oxidative degradation in drug formulations. By incorporating DMPO into a formulation and subjecting it to stress conditions, it is possible to trap and identify the radical intermediates that are responsible for the degradation process. This information is invaluable for developing strategies to enhance the stability of the formulation, such as the inclusion of appropriate antioxidants or the use of protective packaging. While direct, widespread application in routine quality control is not yet standard, its use in mechanistic studies provides a deeper understanding of degradation pathways, aiding in the rational design of stable drug products.

Derivatives and Analogs of 5,5 Dimethyl 1 Pyrroline N Oxide for Enhanced Spin Trapping

Design and Synthesis Strategies for Novel Pyrroline (B1223166) N-Oxide Derivatives

The foundational synthesis of DMPO often serves as a basis for the creation of its derivatives. nih.gov A common route involves the reduction of a γ-nitrocarbonyl compound, followed by reaction with a Grignard reagent. drugbank.com Modifications to this general strategy allow for the introduction of various functional groups onto the pyrroline ring, leading to novel spin traps with tailored properties.

One common strategy is the introduction of substituents at the 4-position of the pyrroline ring. For instance, 4,5,5-trimethyl-1-pyrroline N-oxide (4MDMPO) and 5,5-dimethyl-4-phenyl-1-pyrroline N-oxide (4PDMPO) have been synthesized to investigate the effects of substitution on the physical and spin trapping properties of DMPO. nih.gov Another derivative, 5,5-dimethyl-4-hydroxymethyl-1-pyrroline N-oxide (4HMDMPO), was created to enhance hydrophilicity. nih.gov

Isotopic labeling is another important design strategy, often employed to aid in the interpretation of EPR spectra or for use in other analytical techniques. For example, 15N- and 13C-labeled DMPO derivatives have been synthesized. mdpi.comnih.gov The synthesis of 5-13C-DMPO-d9 was developed for use in hyperpolarized 13C magnetic resonance imaging (MRI) to detect reactive oxygen species in vivo. nih.gov

The table below summarizes some of the synthesized DMPO derivatives and their key characteristics.

| Derivative Name | Abbreviation | Key Feature/Modification | Reference |

| 4,5,5-Trimethyl-1-pyrroline N-oxide | 4MDMPO | Methyl group at the 4-position | nih.gov |

| 5,5-Dimethyl-4-phenyl-1-pyrroline N-oxide | 4PDMPO | Phenyl group at the 4-position | nih.gov |

| 5,5-Dimethyl-4-hydroxymethyl-1-pyrroline N-oxide | 4HMDMPO | Hydroxymethyl group at the 4-position | nih.gov |

| 15N-5,5-Dimethyl-1-pyrroline N-oxide | 15N-DMPO | 15N isotopic label | mdpi.com |

| 5-13C-DMPO-d9 | - | 13C label and deuteration | nih.gov |

Stereochemical Aspects of Spin Trapping with Chiral DMPO Derivatives

The introduction of a chiral center into the DMPO structure can provide valuable stereochemical information about the radical trapping process. When a radical adds to a chiral spin trap, it can lead to the formation of diastereomeric spin adducts, which may be distinguishable by EPR spectroscopy. This can offer insights into the stereoselectivity of radical reactions. nih.gov

The radical addition to a planar, sp2-hybridized radical center can occur from either face, potentially leading to a racemic mixture if a new stereocenter is formed. chemistrysteps.comlibretexts.org However, the presence of a pre-existing chiral center in the spin trap can influence the approach of the incoming radical, leading to a preferential formation of one diastereomer over the other. chemistrysteps.com

An example of a chiral DMPO-type spin trap is 5-methyl-5-phenylpyrroline-N-oxide (MPPO). nih.gov The presence of the phenyl group at the 5-position introduces a chiral center. Studies with MPPO have shown that in some cases, two distinct spin adduct spectra can be detected, corresponding to the two possible diastereomers formed upon radical addition. nih.gov For carbon-centered radicals, the major component is often assigned to the trans addition product relative to the phenyl group. nih.gov This diastereoselectivity provides an additional layer of information that is not available with the achiral DMPO.

The study of radical addition to various chiral nitrones has demonstrated that a high degree of stereocontrol can be achieved. nih.gov The diastereoselectivity of these reactions can be influenced by factors such as the nature of the radical, the solvent, and the presence of Lewis acids. nih.gov

Development and Evaluation of Phosphorylated Nitrones (e.g., DEPMPO) for Improved Adduct Persistence

A significant limitation of DMPO is the relatively short half-life of some of its spin adducts, particularly the superoxide (B77818) adduct (DMPO-OOH). To overcome this, phosphorylated derivatives of DMPO have been developed, with 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) being a prominent example. researchgate.net

The introduction of the diethoxyphosphoryl group at the 5-position significantly enhances the stability of the resulting spin adducts. researchgate.netnih.gov The DEPMPO-superoxide spin adduct is notably more persistent than its DMPO counterpart, with some studies reporting it to be 15 times more stable at pH 7. researchgate.net This increased stability allows for the detection of superoxide radicals in biological systems where the concentration of the radical may be low or its production may be transient. researchgate.net

The improved stability of DEPMPO adducts has been demonstrated in both in vitro and in vivo studies. nih.gov For instance, the in vitro stability of the DEPMPO/SO3•- adduct in the presence of ascorbate (B8700270) was found to be seven times greater than that of the DMPO/SO3•- adduct. nih.gov In vivo, the DEPMPO/SO3•- adduct was two to four times more stable than the corresponding DMPO adduct. nih.gov

Following the success of DEPMPO, other phosphorylated nitrones have been synthesized and evaluated. 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO) was developed as a crystalline analog of DEPMPO, which simplifies its purification. rsc.org DIPPMPO exhibits the same advantages as DEPMPO in terms of adduct stability. rsc.org Another derivative, 5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide (CYPMPO), is a colorless crystalline solid that is freely soluble in water and also forms persistent superoxide adducts. researchgate.net

The table below compares the half-life of the superoxide adduct for different spin traps.

| Spin Trap | Superoxide Adduct Half-life | Reference |

| DMPO | Short | researchgate.net |

| DEPMPO | Significantly more persistent than DMPO-OOH | researchgate.net |

| CYPMPO | Approximately 15 min (in UV-illuminated H2O2), ~50 min (in biological systems) | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Optimizing Spin Trapping Efficiency and Adduct Stability

Structure-activity relationship (SAR) studies are crucial for the rational design of new and improved spin traps. By systematically modifying the structure of the parent DMPO molecule and evaluating the properties of the resulting derivatives, researchers can identify key structural features that influence spin trapping efficiency and adduct stability.

The introduction of substituents at the 4-position of the DMPO ring has been shown to affect the physical properties of the spin trap, such as melting point and hydrophilicity. nih.gov For example, the hydrophilicity follows the order: 4HMDMPO > DMPO > 4MDMPO > 4PDMPO. nih.gov While these substitutions did not significantly alter the stability of the superoxide adducts, they did change the EPR spectra of the hydroxyl radical adducts, providing a different spectral signature compared to DMPO-OH. nih.gov

The most significant SAR finding has been the effect of introducing a phosphoryl group at the 5-position. As discussed with DEPMPO and its analogs, this modification dramatically increases the persistence of the spin adducts, especially for oxygen-centered radicals. researchgate.netmdpi.com This demonstrates that the electronic and steric properties of the substituent at the 5-position play a critical role in determining adduct stability.

Further modifications, such as the introduction of a methyl group at the 2-position to create 2,5,5-trimethyl-1-pyrroline N-oxide (M3PO), have been explored to produce more stable spin adducts. huji.ac.il However, this modification results in the loss of the β-hydrogen, making it difficult to distinguish between different radical adducts based on their EPR spectra alone. huji.ac.il This challenge was addressed by synthesizing 13C-labeled M3PO, where the magnetic moment of the 13C nucleus provides the necessary hyperfine splitting for adduct identification. huji.ac.il

These SAR studies highlight a key principle in spin trap design: modifications that enhance adduct stability must be balanced with the need to retain the ability to identify the trapped radical through its unique EPR spectrum.

Future Research Directions and Emerging Methodologies for 5,5 Dimethyl 1 Pyrroline N Oxide

Integration of DMPO Spin Trapping with Advanced Analytical Platforms

While EPR spectroscopy is the cornerstone of spin trapping, its limitations, such as the instability of certain spin adducts and the difficulty in identifying radicals in complex biological matrices, have spurred the integration of DMPO with other advanced analytical techniques. nih.govresearchgate.net A significant emerging trend is the coupling of spin trapping with mass spectrometry (MS), which offers high sensitivity and structural elucidation capabilities. researchgate.net

This combination allows for the detection of both paramagnetic spin adducts and their diamagnetic (EPR-silent) degradation products, providing a more complete picture of radical processes. researchgate.net Methodologies such as liquid chromatography-mass spectrometry (LC-MS) are being used to separate and identify DMPO-peptide adducts from complex mixtures resulting from proteolytic digests of proteins that have been exposed to radical damage. nih.gov This approach helps to pinpoint the specific amino acid residues that were modified by radical attack. nih.gov

To overcome the challenge of low-abundance spin-trapped adducts in complex samples, affinity purification methods are being developed. nih.gov One such strategy involves using a biotinylated DMPO analog (Bio-SS-DMPO) that allows for the specific capture of labeled peptides on a streptavidin-bound matrix, enriching them for subsequent MS analysis. nih.gov Another powerful technique is immuno-spin trapping, which uses polyclonal antibodies that specifically recognize DMPO adducts. nih.govnih.gov This method can be combined with enzyme-linked immunosorbent assays (ELISA) and Western blotting, offering the high sensitivity and specificity of immunological techniques for detecting protein radicals without relying on EPR. nih.govnih.gov The integration of LC, ELISA, and MS provides a robust platform for selecting, fractionating, and identifying DMPO-labeled peptides. nih.gov

These hyphenated techniques are crucial for moving beyond simple radical detection to understanding the precise molecular targets of radical damage in complex biological systems.

| Analytical Platform | Information Obtained | Key Advantages | References |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of specific DMPO-peptide/protein adducts. | High sensitivity and specificity; pinpoints exact sites of radical modification on macromolecules. | nih.gov |

| Immuno-Spin Trapping (e.g., LC-ELISA-MS) | Selective detection and characterization of DMPO-protein adducts. | Combines the specificity of antibodies with the separative and analytical power of LC-MS; enhances detection of low-abundance adducts. | nih.govnih.gov |

| Affinity Purification-MS | Enrichment and identification of low-abundance spin-trapped molecules. | Reduces sample complexity, facilitating the MS analysis of trace-level adducts using tagged DMPO analogs (e.g., biotinylated DMPO). | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of derivatized, closed-shell species formed from radical adducts. | Allows for the analysis of adducts after conversion to more stable, volatile forms. | acs.org |

Development of New Computational Models for Predictive Spin Trapping and Radical Dynamics

Computational chemistry provides an indispensable tool for understanding the fundamental mechanisms of spin trapping and for predicting the properties of DMPO spin adducts. etsu.edu Density Functional Theory (DFT) has become a key method for investigating the thermodynamics and kinetics of radical addition to DMPO. acs.orgacs.org These calculations can predict the favorability of different reaction pathways and help elucidate the structure of the resulting adducts. acs.org

A major focus of computational modeling is the accurate prediction of the EPR hyperfine splitting constants (hfsc) of DMPO spin adducts. acs.orgnih.gov Predicting these parameters allows for the simulation of EPR spectra, which can then be compared with experimental data to confirm the identity of a trapped radical. nih.gov Advanced models incorporate solvent effects, either through continuum models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules, which is crucial as hydrogen bonding can significantly alter the properties of spin traps in biological systems. etsu.eduacs.org

Furthermore, computational studies are used to investigate the stability and decomposition pathways of DMPO adducts. For example, theoretical calculations have explored the unimolecular decomposition of the DMPO-superoxide adduct (DMPO-OOH), showing a favorable intramolecular rearrangement that yields a hydroxyl radical, consistent with experimental observations. acs.orgresearchgate.net These predictive models are essential for interpreting experimental results correctly and for avoiding potential artifacts in spin trapping experiments. nih.govnih.gov

| Computational Method | Predicted Properties | Significance | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction energies, transition states, thermodynamic favorability of adduct formation. | Provides mechanistic insights into the spin trapping process and predicts the most likely products. | acs.orgacs.org |

| DFT with Solvation Models (e.g., PCM) | Hyperfine splitting constants (hfsc), adduct geometries in solution. | Improves the accuracy of predicted EPR spectra by accounting for environmental effects, aiding in radical identification. | etsu.edunih.gov |

| Ab initio methods (e.g., ROMP2) | Decomposition pathways, reaction kinetics, energy barriers for adduct decay. | Helps to understand the stability of spin adducts and predict their lifetimes and potential transformation into other species. | researchgate.net |

Exploration of 5,5-Dimethyl-1-pyrroline N-Oxide in Nontraditional Radical Chemistry

While DMPO is most famous for its application in biology to trap reactive oxygen species (ROS), its utility extends to a broader range of chemical systems. interchim.frcaymanchem.com Emerging research is exploring the use of DMPO in fields such as materials science, environmental chemistry, and catalysis to intercept and identify radical intermediates in non-biological contexts.

For instance, DMPO has been used with EPR to study the radical mechanisms involved in the degradation of cultural heritage objects, such as the corrosion of paper caused by iron gall ink. rsc.org In these studies, DMPO in conjunction with a target molecule like formate (B1220265) helped reveal that reactive species other than hydroxyl radicals, likely superoxide (B77818) or hydroperoxyl radicals, were predominant. rsc.org Similarly, DMPO is employed to investigate radical intermediates in photocatalytic processes, such as H₂O₂ production, by trapping key species like the hydroperoxyl radical (•OOH). acs.org

The trapping of inorganic radicals is another area of growing interest. Theoretical and experimental studies have demonstrated DMPO's ability to trap the carbon dioxide radical anion (CO₂•⁻), a highly reductive species, allowing for its characterization by EPR. acs.org This capability is valuable for studying reactions where CO₂•⁻ is a key intermediate. The application of DMPO in these nontraditional areas highlights its versatility as a diagnostic tool for elucidating radical mechanisms across diverse scientific disciplines.

Rational Design of Next-Generation Spin Traps Based on the Pyrroline (B1223166) N-Oxide Scaffold

Despite its widespread use, DMPO has certain limitations, including the relative instability of its superoxide adduct and the potential for non-radical side reactions. nih.govinterchim.fr This has driven significant efforts toward the rational design and synthesis of new spin traps based on the pyrroline N-oxide structure to create "next-generation" probes with superior properties.

The primary goals in designing new traps are to enhance the stability of the resulting spin adducts (especially for superoxide), improve selectivity for specific radicals, and modify physical properties like lipophilicity to better target different cellular compartments. nih.govnih.gov Modifications are typically made at the C-4 or C-5 positions of the pyrroline ring. nih.govrsc.org

For example, introducing a diethoxyphosphoryl group at the C-5 position led to the development of DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide), whose superoxide adduct is significantly more stable than that of DMPO. rsc.org Another derivative, EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide), also forms a more stable superoxide adduct. researchgate.net By systematically altering substituents, researchers can fine-tune the trap's characteristics. For instance, adding bulky alkyl groups can increase lipophilicity, making the traps more suitable for studying radical generation within cell membranes. nih.gov This rational design approach, combining synthetic chemistry with thorough evaluation of trapping abilities, is critical for developing more robust and reliable tools for free radical research. nih.gov

| DMPO Derivative | Structural Modification | Improved Property | References |

|---|---|---|---|

| DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) | Diethoxyphosphoryl group at C-5. | Increased stability of the superoxide spin adduct. | rsc.org |

| EMPO (5-ethoxycarbonyl-5-methyl-1-pyrroline N-oxide) | Ethoxycarbonyl group at C-5. | Increased stability of the superoxide spin adduct. | researchgate.net |

| 4-PDMPO (5,5-dimethyl-4-phenyl-1-pyrroline N-oxide) | Phenyl group at C-4. | Increased hydrophobicity compared to DMPO. | nih.gov |

| BMPO (5-butyl-5-methyl-1-pyrroline 1-oxide) | Butyl group replaces a methyl group at C-5. | Increased lipophilicity for intracellular radical monitoring. | nih.gov |

| DIPPMPO (5-diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide) | Diisopropoxyphosphoryl group at C-5. | Crystalline solid (easier purification than DEPMPO) with similar high stability of superoxide adduct. | rsc.org |

Q & A

Q. What are the standard protocols for detecting reactive oxygen species (ROS) using DMPO in electron paramagnetic resonance (EPR) spectroscopy?

DMPO is a hydrophilic spin trap that forms stable adducts with radicals like superoxide (O₂•⁻) and hydroxyl (•OH). A typical protocol involves:

- Preparing a reaction mixture with 50–100 mM DMPO to ensure sufficient radical trapping .

- Immediate freezing of samples after reaction termination to preserve radical adduct stability .

- Using EPR parameters: microwave power 10–20 mW, modulation amplitude 1–2 G, and center field 3480–3500 G for optimal signal detection .

- Validating results with negative controls (e.g., absence of radical-generating systems) and positive controls (e.g., Fenton reaction for •OH) .

Q. How does buffer composition influence DMPO’s spin-trapping efficiency?

Buffer components like phosphate or Tris can interact with transition metals (e.g., Fe²⁺), altering radical generation pathways. For example:

- Phosphate buffers may enhance metal-catalyzed •OH formation, leading to DMPO-OH adduct artifacts .

- Chelators (e.g., diethylenetriaminepentaacetic acid, DTPA) are recommended to suppress metal interference in biological systems .

- Adjusting pH to 7.4 is critical, as acidic conditions destabilize DMPO-OOH adducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in DMPO-OH adduct stability under varying experimental conditions?

Discrepancies arise from competing radical sources or adduct decay. Methodological solutions include:

- Competitive inhibition : Adding ethanol or dimethyl sulfoxide (DMSO) to quench •OH, ensuring observed signals originate from O₂•⁻ .

- Isotopic labeling : Using deuterated DMPO (DMPO-d₉) to distinguish O₂•⁻ adducts (longer half-life) from •OH artifacts .

- Kinetic analysis : Monitoring adduct decay rates via time-course EPR to identify dominant radical species .

Q. What methodologies confirm the specificity of DMPO for superoxide versus hydroxyl radicals?

- Enzymatic inhibition : Superoxide dismutase (SOD) suppresses O₂•⁻-derived signals, while catalase eliminates H₂O₂-dependent •OH formation .

- Spin trap competition : Using alternative traps like TEMPO to validate DMPO’s selectivity .

- Computational modeling : Density functional theory (DFT) predicts adduct stability and hyperfine coupling constants for signal assignment .

Q. How can DMPO spin trapping be integrated with other analytical techniques?

- Immuno-spin trapping : Combine EPR with anti-DMPO antibodies to detect protein-bound radicals in cell lysates via Western blot .

- Liquid chromatography-mass spectrometry (LC-MS) : Identify DMPO-radical adducts in complex matrices by matching retention times and fragmentation patterns .

- Fluorescence assays : Pair with fluorogenic probes (e.g., Amplex Red) for parallel quantification of H₂O₂ .

Q. What are the implications of DMPO’s cellular effects on experimental outcomes?

DMPO may independently modulate redox-sensitive pathways:

- At high doses (>50 mM), it inhibits NF-κB signaling in macrophages, confounding inflammation studies .

- Mitigation strategies : Use lower concentrations (10–20 mM), validate with siRNA knockdowns of redox enzymes, and assess cytotoxicity via MTT assays .

Data Contradiction and Optimization

Q. How should researchers address conflicting reports on DMPO’s ability to trap peroxyl radicals in lipid-rich environments?

DMPO’s hydrophilicity limits its membrane permeability, reducing efficacy in lipid phases. Solutions include:

- Using amphiphilic derivatives (e.g., DMPO-CH₃) for membrane-associated radical trapping .

- Validating with lipid-soluble probes (e.g., C11-BODIPY) to cross-verify results .

Q. What experimental parameters optimize DMPO’s use in detecting short-lived radicals like sulfite (SO₃•⁻)?

- Rapid mixing : Stopped-flow systems ensure immediate trapping of transient radicals .

- Low-temperature EPR : Measurements at 77 K stabilize adducts for enhanced signal resolution .

- pH control : SO₃•⁻ trapping requires pH < 4.0, necessitating buffered acidic conditions .

Methodological Best Practices

- Artifact prevention : Pre-treat samples with metal chelators and antioxidants (e.g., ascorbate) to minimize false positives .

- Quantitative analysis : Use spin standards (e.g., TEMPOL) for EPR signal calibration .

- Multidisciplinary validation : Correlate EPR data with fluorescence microscopy or transcriptomic profiling to confirm biological relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.